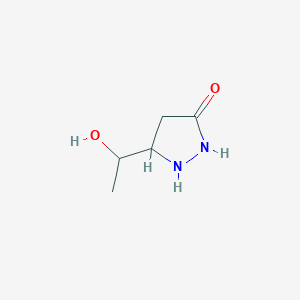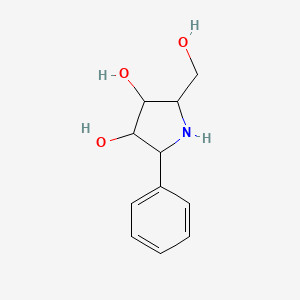
ALFA-1-ANTITRIPSINA, HUMANA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha1-antichymotrypsin is a glycoprotein and a member of the serine protease inhibitor family, also known as serpins. It is primarily synthesized in the liver and secreted into the bloodstream. This compound plays a crucial role in the acute phase response, inflammation, and proteolysis. It is involved in inhibiting enzymes like neutrophil cathepsin G and mast cell chymase, thereby protecting tissues from damage caused by proteolysis during inflammation .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Alpha-1-Antichymotrypsin (AACT), also known as serpin family A member 3 (SERPINA3), is a serine protease inhibitor . It primarily targets certain enzymes called proteases, such as cathepsin G found in neutrophils, and chymases found in mast cells . These targets play crucial roles in inflammation and proteolysis .
Mode of Action
AACT inhibits its target proteases by changing their shape or conformation . This interaction protects cells or tissues from damage caused by proteolysis after inflammation . It is essential for maintaining intracellular homeostasis and extracellular matrix reconstruction .
Biochemical Pathways
AACT is involved in the acute phase response, inflammation, and proteolysis . It can inhibit neutrophil cathepsin G (CTSG) and mast cell chymase, protecting cells or tissues from damage caused by proteolysis after inflammation . Dysregulation of AACT and its glycosylation levels are associated with tumor progression and recurrence .
Pharmacokinetics
AACT is mainly synthesized in the liver and then secreted into the blood . Some reports have shown that AACT is also expressed in other organs, such as the brain and aorta , and is also secreted in astrocytes . The distribution of AACT in various tissues and its secretion into the blood suggest a wide bioavailability.
Result of Action
The dysregulation of AACT and its glycosylation levels are associated with tumor progression and recurrence . Aberrant expression of AACT in cancer might be due to genetic alterations and/or immune responses . Moreover, the expression of AACT was associated with the overall survival of patients with human cancers .
Action Environment
The changes in the expression levels of AACT may be regulated by different signaling pathways or immune microenvironments . Environmental factors such as inflammation can induce the synthesis of AACT in the liver, which is then secreted into the blood . This suggests that the action, efficacy, and stability of AACT can be influenced by environmental factors.
Análisis Bioquímico
Biochemical Properties
Alpha1-antichymotrypsin, human, functions as a serine protease inhibitor. It inhibits the activity of proteases such as cathepsin G found in neutrophils and chymases found in mast cells by altering their conformation . This inhibition protects tissues from damage caused by proteolytic enzymes during inflammation . The protein interacts with various biomolecules, including enzymes and other proteins, to regulate proteolysis and maintain tissue homeostasis .
Cellular Effects
Alpha1-antichymotrypsin, human, influences several cellular processes. It plays a role in the acute phase response and inflammation by inhibiting proteases that can cause tissue damage . This protein also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in inflammation and immune responses . Additionally, alpha1-antichymotrypsin, human, can impact cellular metabolism by regulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of alpha1-antichymotrypsin, human, involves its interaction with serine proteases. By binding to these enzymes, it inhibits their activity and prevents them from degrading extracellular matrix proteins and other substrates . This binding interaction is crucial for protecting tissues from excessive proteolysis during inflammation . Furthermore, alpha1-antichymotrypsin, human, can influence gene expression by modulating signaling pathways that regulate inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha1-antichymotrypsin, human, can vary over time. The protein is relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that alpha1-antichymotrypsin, human, can induce changes in cellular function, including alterations in gene expression and enzyme activity . These effects are important for understanding the protein’s role in chronic inflammatory conditions and other diseases .
Dosage Effects in Animal Models
The effects of alpha1-antichymotrypsin, human, in animal models depend on the dosage administered. At low doses, the protein can effectively inhibit protease activity and reduce inflammation . At higher doses, it may cause adverse effects such as tissue damage or immune responses . Studies have shown that there is a threshold effect, where the benefits of alpha1-antichymotrypsin, human, are observed up to a certain dosage, beyond which toxic effects may occur .
Metabolic Pathways
Alpha1-antichymotrypsin, human, is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate proteolysis and inflammation . The protein can affect metabolic flux by modulating the activity of proteases and other enzymes involved in these pathways . Additionally, alpha1-antichymotrypsin, human, can influence metabolite levels by regulating the degradation of specific substrates .
Transport and Distribution
Alpha1-antichymotrypsin, human, is transported and distributed within cells and tissues through the bloodstream . It interacts with transporters and binding proteins that facilitate its movement to target sites . The protein’s localization and accumulation can be influenced by factors such as inflammation and tissue damage . Understanding the transport and distribution of alpha1-antichymotrypsin, human, is important for developing therapeutic strategies that target specific tissues or organs .
Subcellular Localization
The subcellular localization of alpha1-antichymotrypsin, human, is primarily in the extracellular space, where it interacts with proteases and other biomolecules . The protein can also be found in intracellular compartments such as the endoplasmic reticulum and Golgi apparatus, where it undergoes post-translational modifications . These modifications are important for directing alpha1-antichymotrypsin, human, to specific cellular compartments and regulating its activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha1-antichymotrypsin is typically produced through recombinant DNA technology. The gene encoding alpha1-antichymotrypsin is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques like ion-exchange chromatography and size-exclusion chromatography .
Industrial Production Methods: In industrial settings, large-scale production of alpha1-antichymotrypsin involves the use of bioreactors for culturing the host cells. The protein is harvested from the culture medium and purified through a series of chromatographic steps to ensure high purity and activity. The production process is optimized to maximize yield and maintain the stability of the protein .
Análisis De Reacciones Químicas
Types of Reactions: Alpha1-antichymotrypsin primarily undergoes interactions with proteases, leading to the formation of stable complexes. It does not typically undergo oxidation, reduction, or substitution reactions as small molecules do.
Common Reagents and Conditions: The primary reagents involved in the interaction of alpha1-antichymotrypsin with proteases are the proteases themselves, such as neutrophil cathepsin G and mast cell chymase. These reactions occur under physiological conditions, typically at a pH of around 7.4 and body temperature (37°C) .
Major Products Formed: The major product formed from the interaction of alpha1-antichymotrypsin with proteases is a stable protease-inhibitor complex, which prevents the protease from degrading other proteins .
Comparación Con Compuestos Similares
Alpha1-antitrypsin: Another serine protease inhibitor that primarily inhibits neutrophil elastase.
C1 inhibitor: A serine protease inhibitor involved in regulating the complement system and preventing excessive inflammation.
Antithrombin: Inhibits thrombin and other proteases involved in blood coagulation, playing a crucial role in preventing thrombosis.
Uniqueness: Alpha1-antichymotrypsin is unique in its specificity for chymotrypsin-like proteases, such as neutrophil cathepsin G and mast cell chymase. This specificity makes it particularly important in regulating proteolytic activity during inflammation and in certain disease states .
Propiedades
Número CAS |
141176-92-3 |
|---|---|
Fórmula molecular |
C9H18OS |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




